

# N,N-Dimethyl-<sup>13</sup>C<sub>2</sub>-formamide LC-MS protocol

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## Compound Focus: N,N-Dimethyl-<sup>13</sup>C<sub>2</sub>-formamide

CAS No.: 117880-10-1

Cat. No.: S1492594

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## Introduction and Chemical Properties

N,N-Dimethyl-<sup>13</sup>C<sub>2</sub>-formamide (CAS 117880-10-1) is a stable isotope-labeled analog of DMF where two carbon atoms are replaced with <sup>13</sup>C isotopes. This compound is primarily used as an internal standard in LC-MS assays for quantifying exposure to N,N-dimethylformamide (DMF) in biological monitoring studies [1]. The isotopic labeling enables precise quantification through mass spectrometry by providing a distinct mass difference from the native compound while maintaining identical chemical properties [2].

**Table 1: Chemical Properties of N,N-Dimethyl-<sup>13</sup>C<sub>2</sub>-formamide**

| Property                         | Value  | Reference |
|----------------------------------|--|-----------|
| CAS Number                       | 117880-10-1  | [1]       |
| Molecular Formula                | C( <sup>13</sup> C) <sub>2</sub> H <sub>7</sub> NO | [1]       |
| Molecular Weight                 | 75.08 g/mol  | [1]       |
| Traditional DMF CAS              | 68-12-2  | [3] [4]   |
| Traditional DMF Molecular Weight | 73.09 g/mol  | [3] [4]   |
| Density                          | 0.945 g/mL   | [5]       |

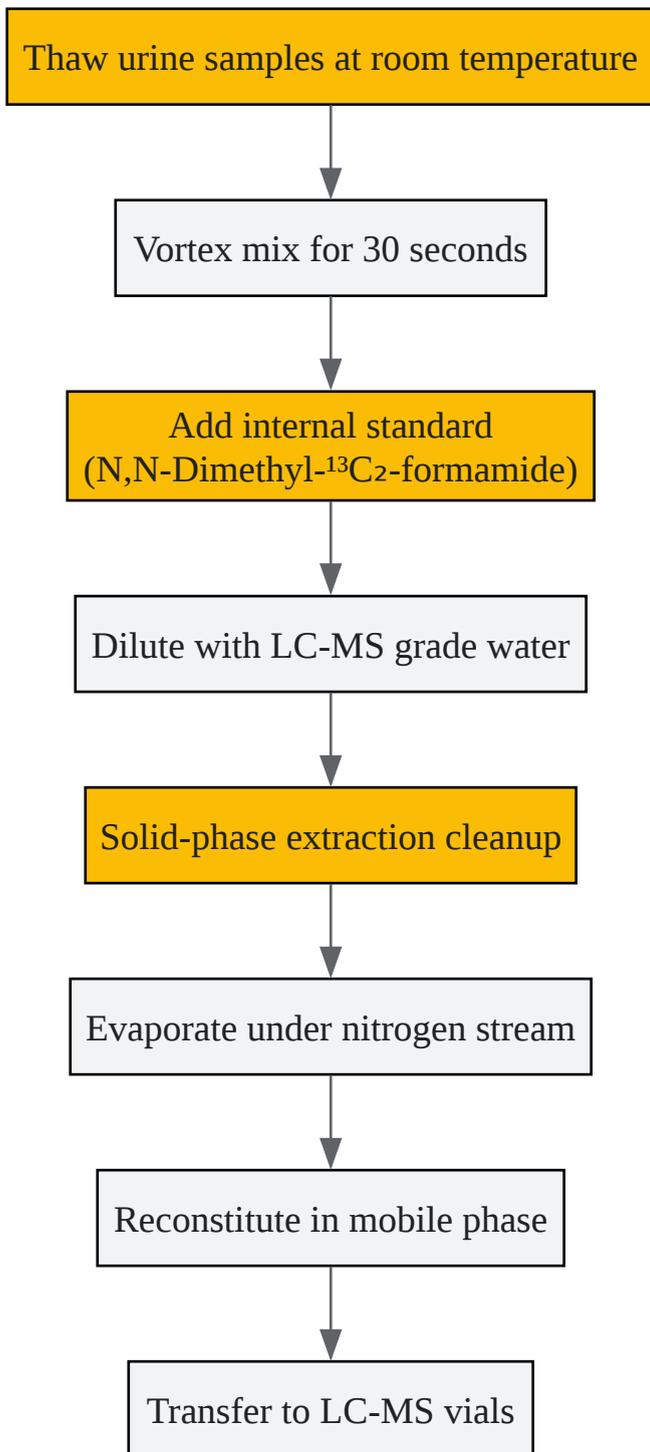
The primary application of N,N-Dimethyl-<sup>13</sup>C<sub>2</sub>-formamide in LC-MS is as an internal standard for biomonitoring DMF exposure through its major urinary metabolite N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) [6] [4]. This enables accurate quantification of DMF exposure in occupational health studies, with biological exposure indices set at 40 mg/L of AMCC in urine [4].

## Sample Preparation Protocol

### Materials and Reagents

- **N,N-Dimethyl-<sup>13</sup>C<sub>2</sub>-formamide** (CAS 117880-10-1): Use as internal standard [1]
- **Sequencing-grade DMF** (99.5% pure, CAS 68-12-2): For preparing calibration standards [5]
- **Urine samples**: Collect in appropriate containers, freeze at -80°C if not analyzed immediately
- **Solid-phase extraction cartridges**: C18 or mixed-mode sorbents recommended
- **LC-MS grade solvents**: Methanol, acetonitrile, water with 0.1% formic acid

### Sample Preparation Workflow



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**Diagram 1: Sample preparation workflow for urinary mercapturic acid analysis**

## Detailed Procedure

- **Sample Thawing and Aliquoting:** Thaw frozen urine samples at room temperature and vortex mix for 30 seconds to ensure homogeneity [6].
- **Internal Standard Addition:** Add a known amount of N,N-Dimethyl-<sup>13</sup>C<sub>2</sub>-formamide (typically 10-50 µL of a working solution) to 1 mL of urine sample. The exact volume should be optimized based on expected analyte concentrations [6].
- **Sample Cleanup:** Perform solid-phase extraction using C18 cartridges. Condition cartridges with methanol followed by water. Load samples, wash with water, and elute with methanol containing 0.1% formic acid [6].
- **Concentration and Reconstitution:** Evaporate the eluate to dryness under a gentle nitrogen stream at room temperature. Reconstitute the residue in 100-200 µL of initial mobile phase compatible with LC-MS analysis [6].

## LC-MS/MS Analytical Conditions

### Liquid Chromatography Parameters

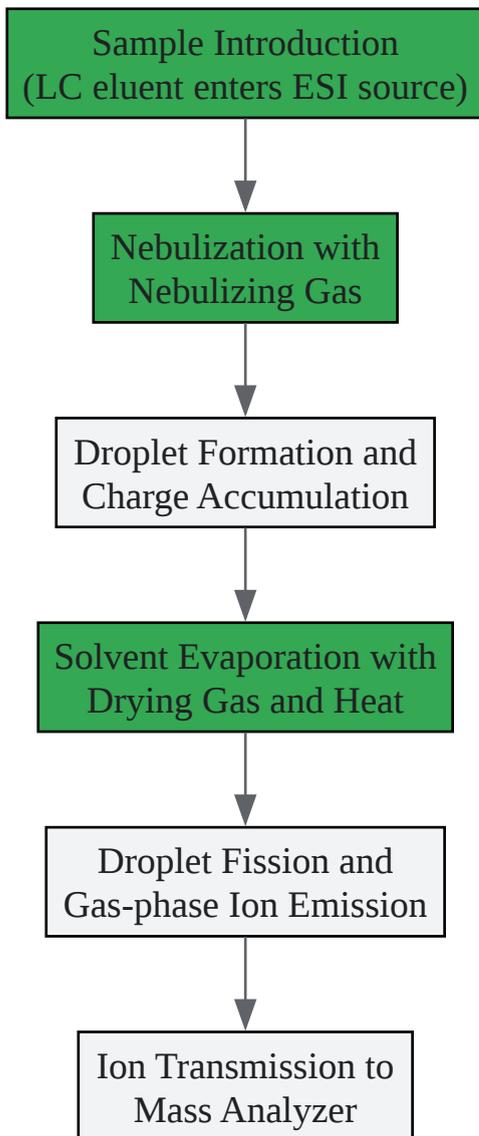
Table 2: LC Conditions for Mercapturic Acid Analysis

| Parameter         | Setting  | Alternative Column                             |
|-------------------|--|--|
| Column            | HILIC column (e.g., SeQuant ZIC-HILIC)           | C18 column (e.g., Waters ACQUITY UPLC BEH C18) |
| Column Dimensions | 2.1 × 100 mm, 3.5 µm                             | 2.1 × 100 mm, 1.7 µm                           |
| Mobile Phase A    | Water + 2 mM ammonium acetate + 0.1% formic acid | Water + 0.1% formic acid                       |
| Mobile Phase B    | Acetonitrile + 0.1% formic acid                  | Methanol or ACN + 0.1% formic acid             |

| Parameter        | Setting                              | Alternative Column             |
|------------------|--------------------------------------|--------------------------------|
| Gradient Program | 5-70% B over 6 min                   | Time-based optimization needed |
| Flow Rate        | 0.5 mL/min                           | 0.3-0.5 mL/min                 |
| Injection Volume | 5-10 $\mu$ L                         | 5-10 $\mu$ L                   |
| Retention Time   | Approximately 1.4-1.57 minutes (C18) | [4]                            |

## Mass Spectrometry Conditions

The MS analysis should be performed in positive electrospray ionization (ESI+) mode, as DMF and its metabolites ionize efficiently in this mode [7]. The stable isotope-labeled internal standard co-elutes with the native compound but is distinguished by its higher mass-to-charge ratio.



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**Diagram 2: ESI ionization process in LC-MS analysis**

**Table 3: MS Source Parameters for DMF Metabolite Analysis**

| Parameter         | Optimal Setting | Influence on Sensitivity    |
|-------------------|-----------------|-----------------------------|
| Ionization Mode   | ESI+            | Critical for protonation    |
| Capillary Voltage | 5.5 kV          | Affects spray stability [7] |

| Parameter              | Optimal Setting | Influence on Sensitivity      |
|------------------------|-----------------|-------------------------------|
| Nebulizer Gas          | 45 psi          | Constrains droplet growth [7] |
| Drying Gas             | 55 psi          | Facilitates desolvation [7]   |
| Drying Gas Temperature | 400-550°C       | Compound-dependent [7]        |
| Curtain Gas            | 30 psi          | Prevents source contamination |

## MS/MS Detection

For the detection of DMF metabolites, multiple reaction monitoring (MRM) is recommended. The specific transitions for AMCC and other metabolites should be optimized according to published methods [6].

## Method Validation Parameters

The method should be validated according to FDA guidelines for bioanalytical method validation [6]. Key validation parameters include:

**Table 4: Method Validation Criteria**

| Parameter      | Acceptance Criteria           | Reference |
|----------------|-------------------------------|-----------|
| Linearity      | $R^2 > 0.99$                  | [6]       |
| Accuracy       | 85-115%                       | [6]       |
| Precision      | CV < 15%                      | [6]       |
| LOD            | S/N > 3                       | [7]       |
| LOQ            | S/N > 10                      | [7]       |
| Matrix Effects | < 15% suppression/enhancement | [7]       |

# Troubleshooting and Sensitivity Optimization

## Common Issues and Solutions

- **Poor Sensitivity:**
  - Optimize source parameters (Figure 2) using a standard solution with stepwise adjustments [7]
  - Increase desolvation temperature (up to 550°C) for better ion emission, but reduce for thermally labile compounds [7]
- **Matrix Effects:**
  - Improve sample cleanup to remove interfering compounds [7]
  - Consider switching to APCI if analytes are thermally stable [7]
- **Retention Time Shifts:**
  - Maintain consistent mobile phase composition and column temperature
  - Use longer equilibrium times for HILIC columns

## Sensitivity Enhancement Strategies

- **Source Positioning:** Adjust capillary tip distance from sampling orifice based on flow rate [7]
- **Flow Rate Considerations:** Lower flow rates (0.3-0.5 mL/min) produce smaller droplets and improve ionization efficiency [7]
- **Mobile Phase Composition:** Use volatile additives (ammonium acetate, formic acid) to enhance ionization [7]

## Applications in Biomarker Research

The primary application of this method is the quantification of DMF exposure through its major urinary metabolite AMCC [6] [4]. Studies have demonstrated significantly increased levels of DMF metabolites in smokers compared to non-smokers, supporting its use as a biomarker for tobacco smoke exposure [6]. The use of N,N-Dimethyl-<sup>13</sup>C<sub>2</sub>-formamide as an internal standard corrects for sample preparation variability and ionization efficiency differences, ensuring accurate quantification.

## Safety and Handling

N,N-Dimethylformamide compounds require careful handling:

- Use personal protective equipment (gloves, eye protection) [5]
- Work in a well-ventilated area or fume hood [5]
- DMF is classified as a reproductive toxicant (Category 1B) and may damage the unborn child [5]
- Store locked up in accordance with regulatory requirements [5]

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## References

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